molecular formula C19H16ClF3N2O3 B6504333 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide CAS No. 1351582-53-0

4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide

Cat. No.: B6504333
CAS No.: 1351582-53-0
M. Wt: 412.8 g/mol
InChI Key: WUFYZWYFKZZDMS-UHFFFAOYSA-N
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Description

4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide is a complex organic compound that features a morpholine ring, a benzyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide typically involves multiple steps, including the formation of the morpholine ring and the introduction of the benzyl and trifluoromethyl groups. One common approach is to start with a morpholine derivative and introduce the benzyl group through a Friedel-Crafts alkylation reaction. The trifluoromethyl-substituted phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the recycling of catalysts and solvents to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways or targets.

    Industry: It may find use in the development of new industrial chemicals or materials, particularly those requiring specific functional groups or structural features.

Mechanism of Action

The mechanism by which 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to proteins or enzymes, altering their activity or function. The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity and stability, potentially making it more effective in its intended applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and trifluoromethyl-substituted phenyl compounds. Examples include:

  • 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]morpholine
  • 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-2-carboxamide

Uniqueness

What sets 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide apart is its specific combination of functional groups and structural features, which may confer unique properties such as enhanced stability, binding affinity, or reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O3/c20-14-7-6-13(19(21,22)23)8-15(14)24-18(27)16-10-28-11-17(26)25(16)9-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFYZWYFKZZDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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